molecular formula C21H24F3N5O2 B4721565 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B4721565
M. Wt: 435.4 g/mol
InChI Key: ABODGXRJYFSGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring, with a trifluoromethyl group attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with suitable nucleophiles.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine intermediate with piperazine under controlled conditions.

    Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached to the piperazine ring through an acylation reaction using 2-(trifluoromethyl)benzoyl chloride.

    Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the benzoyl group can yield an alcohol derivative.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Research: It serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity and stability.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. The piperazine and morpholine rings contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)benzoic acid
  • 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)phenol
  • 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)thiazole

Uniqueness

The uniqueness of 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its combination of a trifluoromethylbenzoyl group with a morpholine ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a therapeutic agent and its utility in various chemical and biological research applications.

Properties

IUPAC Name

[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O2/c1-15-25-18(14-19(26-15)28-10-12-31-13-11-28)27-6-8-29(9-7-27)20(30)16-4-2-3-5-17(16)21(22,23)24/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABODGXRJYFSGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

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